Deoxycorticosterone acetate
Overview
Description
Desoxycorticosterone acetate, also known as 11-deoxycorticosterone 21-acetate, is a mineralocorticoid medication and a mineralocorticoid ester. It is commonly used in the treatment of adrenocortical insufficiency and Addison’s disease. This compound is formulated as an oil solution and is administered via intramuscular injection .
Mechanism of Action
Target of Action
Deoxycorticosterone acetate (DOCA) primarily targets the Mineralocorticoid Receptor (MR) . The MR is a nuclear receptor expressed in many tissues and cell types, including the kidney, heart, immune cells, and fibroblasts . It plays a crucial role in the regulation of a number of metabolic processes, including electrolyte regulation .
Mode of Action
DOCA exerts its effect through its interaction with the MR. It reacts with the receptor proteins to form a steroid-receptor complex . This complex moves into the nucleus, where it binds to chromatin, resulting in the genetic transcription of cellular DNA to messenger RNA .
Biochemical Pathways
DOCA primarily acts on the metabolism of sodium, potassium, and water . When the drug is given, there is decreased excretion of sodium accompanied by increased excretion of potassium . This leads to an increase in the concentration of sodium in the blood, whereas that of potassium is decreased .
Pharmacokinetics
DOCA is formulated as an oil solution and is administered once daily by intramuscular injection . .
Result of Action
The action of DOCA leads to a concomitant increase in the volume of blood and extracellular fluids, with a fall in hematocrit . It increases the rate of renal tubular absorption of sodium . It also improves insulin sensitivity and acts as a precursor to glucocorticoid corticosterone and the GABAergic neuroactive steroid .
Action Environment
The action of DOCA can be influenced by various environmental factors. For instance, the DOCA-salt rodent model of hypertension has shown that the model significantly involves many other body organs, in addition to impacting the central and peripheral nervous systems . This suggests that the action, efficacy, and stability of DOCA can be influenced by factors such as diet (e.g., salt intake) and the state of other body organs.
Biochemical Analysis
Biochemical Properties
Deoxycorticosterone acetate plays a significant role in biochemical reactions. It is a potent mineralocorticoid but is virtually devoid of glucocorticoid activity . 11β-hydroxylation of this compound produces corticosterone and confers glucocorticoid activity, along with 10-fold reduced mineralocorticoid activity . It interacts with the mineralocorticoid receptor (MR) in humans .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For instance, in a mouse model of hypertension, this compound was found to cause cell-specific transcriptome changes in the hypothalamic arcuate nucleus .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level by interacting with the mineralocorticoid receptor .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, in a study of hypertension in apolipoprotein E–deficient mice, a high subcutaneous dose of this compound was required to induce hypertension .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is produced from progesterone by 21β-hydroxylase and is converted to corticosterone by 11β-hydroxylase . This process involves interactions with various enzymes and cofactors.
Preparation Methods
Synthetic Routes and Reaction Conditions: Desoxycorticosterone acetate is synthesized from 11-deoxycorticosterone. The synthesis involves the acetylation of 11-deoxycorticosterone using acetic anhydride in the presence of a base such as pyridine. The reaction is typically carried out under reflux conditions to ensure complete acetylation .
Industrial Production Methods: In industrial settings, desoxycorticosterone acetate is produced by the acetylation of 11-deoxycorticosterone using acetic anhydride and a suitable catalyst. The reaction mixture is then purified through crystallization or chromatography to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions: Desoxycorticosterone acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corticosterone.
Reduction: Reduction of desoxycorticosterone acetate can yield 11-deoxycorticosterone.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: Corticosterone.
Reduction: 11-deoxycorticosterone.
Substitution: Various derivatives depending on the nucleophile used.
Scientific Research Applications
Desoxycorticosterone acetate has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of other steroidal compounds.
Biology: Studied for its role in regulating electrolyte balance and blood pressure.
Medicine: Employed in the treatment of adrenocortical insufficiency and Addison’s disease.
Industry: Utilized in the production of corticosteroid medications
Comparison with Similar Compounds
11-Deoxycorticosterone: A precursor to desoxycorticosterone acetate with similar mineralocorticoid activity.
Corticosterone: An oxidized form of desoxycorticosterone acetate with both mineralocorticoid and glucocorticoid activity.
Aldosterone: A potent mineralocorticoid with a similar mechanism of action but higher activity
Uniqueness: Desoxycorticosterone acetate is unique in its specific use for treating adrenocortical insufficiency and its role as a precursor in the synthesis of other corticosteroids. Its acetate ester form allows for prolonged action compared to its non-esterified counterpart .
Properties
IUPAC Name |
[2-(10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32O4/c1-14(24)27-13-21(26)20-7-6-18-17-5-4-15-12-16(25)8-10-22(15,2)19(17)9-11-23(18,20)3/h12,17-20H,4-11,13H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPGRYOFKCNULNK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(=O)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56-47-3 | |
Record name | Percorten | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9567 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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